Carboxy darafenib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxy darafenib is a metabolite of the drug darafenib, which is a potent and selective inhibitor of BRAF-mutant kinase. Darafenib is primarily used in the treatment of unresectable or metastatic melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation . This compound is formed through the oxidative metabolism of darafenib and is further metabolized into desmethyl-darafenib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carboxy darafenib involves the oxidative metabolism of darafenib. Darafenib is initially metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, to form hydroxy-darafenib. Hydroxy-darafenib is then further oxidized by CYP3A4 to produce this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the metabolic processing of darafenib in the body. The primary focus in industrial settings is on the production of darafenib itself, which involves complex synthetic routes and stringent reaction conditions to ensure high purity and efficacy .
化学反应分析
Types of Reactions
Carboxy darafenib undergoes several types of chemical reactions, including:
Oxidation: The formation of this compound from hydroxy-darafenib involves an oxidation reaction mediated by CYP3A4.
Decarboxylation: This compound can be decarboxylated to form desmethyl-darafenib.
Common Reagents and Conditions
Oxidation: The oxidation of hydroxy-darafenib to this compound requires the presence of CYP3A4 enzyme and appropriate cofactors.
Decarboxylation: The decarboxylation reaction typically occurs under physiological conditions without the need for additional reagents.
Major Products Formed
Desmethyl-darafenib: Formed through the decarboxylation of this compound.
科学研究应用
Carboxy darafenib, as a metabolite of darafenib, has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and activity of this compound helps in understanding the pharmacokinetics and pharmacodynamics of darafenib.
Drug Metabolism Studies: Research on this compound provides insights into the metabolic pathways and potential drug-drug interactions involving darafenib.
作用机制
Carboxy darafenib itself does not have a direct mechanism of action but is a product of the metabolic pathway of darafenib. Darafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the BRAFV600E mutation .
相似化合物的比较
Similar Compounds
Hydroxy-darafenib: Another metabolite of darafenib, formed through the initial oxidation of darafenib.
Uniqueness
Carboxy darafenib is unique in its role as an intermediate metabolite in the metabolic pathway of darafenib. While hydroxy-darafenib and desmethyl-darafenib also play roles in this pathway, this compound’s formation through oxidation and subsequent decarboxylation highlights its distinct position in the metabolic process .
属性
CAS 编号 |
1195873-54-1 |
---|---|
分子式 |
C23H18F3N5O4S2 |
分子量 |
549.5 g/mol |
IUPAC 名称 |
2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C23H18F3N5O4S2/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29) |
InChI 键 |
HYPIMGBMLINCMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。